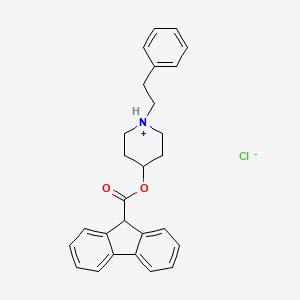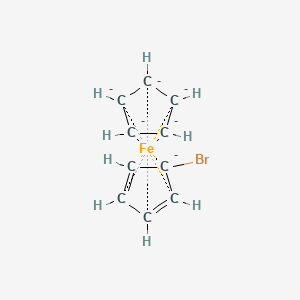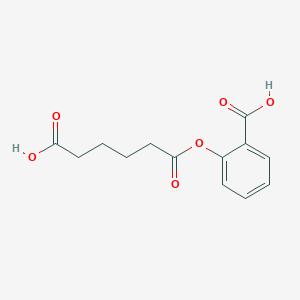
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester, also known as Hexanedioic acid 1-(2-carboxyphenyl) ester, is a chemical compound with the molecular formula C13H14O6 and a molecular weight of 266.25 g/mol . This compound is part of the acetylsalicylic acid (aspirin) family and is used as an impurity reference material in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic Acid Mono-(2-carboxyphenyl) Ester typically involves the esterification of hexanedioic acid with 2-carboxyphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where hexanedioic acid and 2-carboxyphenol are combined with a catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development and quality control of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Hexanedioic Acid Mono-(2-carboxyphenyl) Ester involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets .
Comparison with Similar Compounds
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester can be compared with other similar compounds such as:
Hexanedioic Acid Di-(2-carboxyphenyl) Ester: This compound has two ester groups and may exhibit different reactivity and applications.
Hexanedioic Acid Mono-(4-carboxyphenyl) Ester: The position of the carboxyphenyl group affects the compound’s properties and reactivity.
Hexanedioic Acid Mono-(2-hydroxyphenyl) Ester: The presence of a hydroxyl group instead of a carboxyl group changes the compound’s chemical behavior.
This compound is unique due to its specific ester linkage and the presence of both carboxyl and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14O6 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(5-carboxypentanoyloxy)benzoic acid |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-12(16)19-10-6-2-1-5-9(10)13(17)18/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,17,18) |
InChI Key |
FAEJMUJHYMLOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


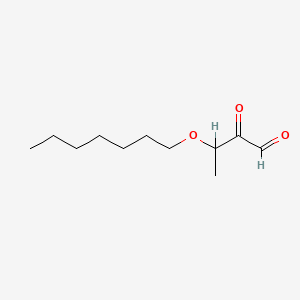
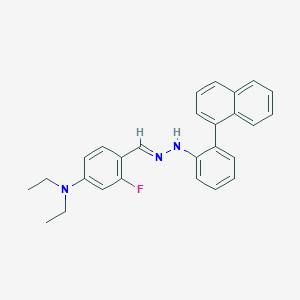
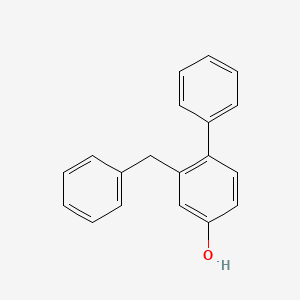
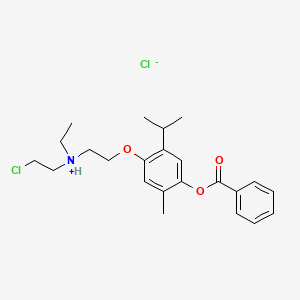
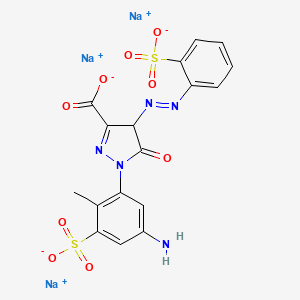
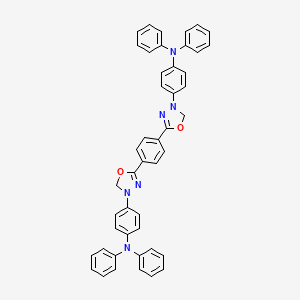
![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)

![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
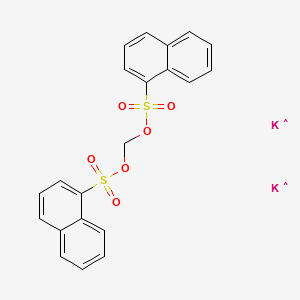
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
